![molecular formula C21H19ClN2O4 B2532599 1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide CAS No. 941973-31-5](/img/structure/B2532599.png)
1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide
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Overview
Description
Probing the Electronic Properties and Interaction Landscapes
The study of a series of N-(chlorophenyl)pyridinecarboxamides, including a 3 × 3 isomer grid of nine compounds, provides insight into the physicochemical properties and crystal structures of these molecules. The interaction between the pyridinoyl moiety and the aminochlorobenzene ring leads to various hydrogen bonding modes, primarily N–H···Npyridine interactions. The melting temperatures of these compounds are influenced by lattice energy and molecular symmetry, adhering to Carnelley’s rule, and can be predicted using linear regression of these variables. The study also includes Hirshfeld surface analysis and contact enrichment studies to probe the interaction environments .
Synthesis and Structural Analysis of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide
This research focuses on the synthesis and structural analysis of two derivatives of N-(X-chlorophenyl)-4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide. The structures are stabilized by intramolecular hydrogen bonds, with the 4-chloro derivative forming dimeric pairs due to intermolecular N-H...O hydrogen bonds. The thiazine rings in both structures adopt half-chair conformations, and the study provides a detailed examination of these molecular interactions .
Improvement in Synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide
This paper presents an optimized synthesis method for 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide. The study investigates the optimal reaction conditions, including the molar ratio of reactants, reaction temperature, and addition time. The improved synthesis method results in a high yield and purity of the target product, which is significant for the production and application of this compound .
Synthesis, Crystal Structure, and Antimicrobial Activity of a Novel Bicyclic Thiohydantoin Compound
A novel bicyclic thiohydantoin compound was synthesized and characterized using various techniques, including NMR, FT-IR, MS, and HRMS. The stereochemistry was determined by single crystal X-ray diffraction. The study also includes DFT studies, acid dissociation constant determination, and an evaluation of antimicrobial activity against various bacterial strains. The compound showed promising antibacterial and antimycobacterial activity, indicating its potential for therapeutic applications .
Synthesis and X-ray Diffraction of Derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide
This research involves the synthesis of derivatives of 2,4-dimethyl-6-oxo-1,6-dihydropyridin-3-carboxamide and their structural analysis through single crystal diffraction. The study provides a comprehensive analysis of the molecular and crystal structures, including bond lengths, valence and torsion angles, and the influence of hydrogen bonds on molecular packing in crystals. The synthesis methods and comparative analysis of similar molecular fragments are discussed, contributing to the understanding of the chemical and physical properties of these compounds .
Scientific Research Applications
Synthesis and Characterization
- Ring Cleavage Reactions : Research by Kinoshita et al. (1989) explores the reactions of similar compounds, offering insights into the synthesis processes and potential chemical transformations (Kinoshita, Takeuchi, Kondoh, & Furukawa, 1989).
- Structural Studies : Kubicki, Bassyouni, and Codding (2000) examined the crystal structures of related anticonvulsant enaminones, providing a basis for understanding the structural characteristics of similar compounds (Kubicki, Bassyouni, & Codding, 2000).
- Synthesis of Analogues : The synthesis of related tetrahydropyrimidine derivatives and their potential as biological agents was investigated by Akbari et al. (2008), contributing to the field of synthetic methods and biological applications (Akbari, Kachhadia, Tala, Bapodra, Dhaduk, Joshi, Mehta, & Pathak, 2008).
Biological and Pharmacological Applications
- Anticonvulsant Properties : Research into the crystal structures of anticonvulsant enaminones, including compounds structurally similar to the one , was conducted by Kubicki et al. (2000), shedding light on potential medical applications (Kubicki, Bassyouni, & Codding, 2000).
- Antidepressant and Nootropic Activities : Thomas et al. (2016) synthesized and evaluated related pyridine-4-carboxamides for their antidepressant and nootropic activities, illustrating the potential for similar compounds in CNS-related therapies (Thomas, Nanda, Kothapalli, & Hamane, 2016).
Chemical Analysis and Modification
- X-ray Diffraction Studies : Feklicheva et al. (2019) conducted X-ray diffraction studies on related pyridine derivatives, offering methods for analyzing and characterizing similar chemical structures (Feklicheva (Okul), Rybakov, Babaev, & Ofitserov, 2019).
- Synthesis of Triazinyl Carboxamide Derivatives : Bodige et al. (2020) synthesized and tested related carboxamide derivatives for antitubercular and antibacterial activities, providing a framework for the potential synthesis and testing of similar compounds (Bodige, Ravula, Gulipalli, Endoori, Cherukumalli, Chandra, & Seelam, 2020).
Future Directions
properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]-N-(3,4-dimethoxyphenyl)-6-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4/c1-27-18-9-8-16(11-19(18)28-2)23-21(26)15-7-10-20(25)24(13-15)12-14-5-3-4-6-17(14)22/h3-11,13H,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZZNVDUNYOLOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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